molecular formula C21H24N2O3 B2853842 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941889-78-7

2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2853842
M. Wt: 352.434
InChI Key: KUJGPYAITFKYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPA belongs to the class of compounds known as alpha-2 adrenergic receptor agonists, which are known to have a variety of physiological and biochemical effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 4-ethoxybenzoyl chloride in the presence of a base to form the intermediate 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide.

Starting Materials
4-methyl-3-(2-oxopyrrolidin-1-yl)aniline, 4-ethoxybenzoyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the solution and stir for 10-15 minutes., Step 3: Slowly add 4-ethoxybenzoyl chloride to the solution while stirring and maintain the reaction mixture at room temperature for 2-3 hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by column chromatography or recrystallization to obtain 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide as a white solid.

Mechanism Of Action

2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide exerts its effects by binding to alpha-2 adrenergic receptors in the brain, which are known to play a role in the regulation of anxiety and sleep. By activating these receptors, 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide reduces the activity of neurons in the brain, leading to a decrease in anxiety and an increase in sleep.

Biochemical And Physiological Effects

In addition to its sedative and anxiolytic effects, 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been shown to have a variety of other biochemical and physiological effects. Studies have demonstrated that 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can decrease blood pressure and heart rate, as well as reduce inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several advantages as a research tool, including its high potency and specificity for alpha-2 adrenergic receptors. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential areas of future research for 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One area of interest is its potential use as a treatment for post-traumatic stress disorder (PTSD), as studies have shown that alpha-2 adrenergic receptor agonists can reduce the symptoms of PTSD in animal models. Another potential area of research is the development of more selective and potent alpha-2 adrenergic receptor agonists based on the structure of 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. Finally, further studies are needed to better understand the long-term effects of 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide on the brain and body.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its use as a sedative and anxiolytic agent. Studies have shown that 2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has significant sedative and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders and insomnia in humans.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-18-10-7-16(8-11-18)13-20(24)22-17-9-6-15(2)19(14-17)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJGPYAITFKYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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